2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide
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Description
2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C18H14N4O3S and its molecular weight is 366.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones, have been evaluated for their inhibitory activities against cyclin-dependent kinases (cdks) . CDKs play a crucial role in regulating the cell cycle, making them interesting targets for cancer chemotherapy .
Mode of Action
Based on the structural similarity to other pyrimidine derivatives, it can be inferred that the compound may interact with its targets (such as cdks) and inhibit their activity . This inhibition could lead to changes in the cell cycle, potentially slowing or stopping the proliferation of cancer cells .
Biochemical Pathways
Given the potential target of cdks, it can be inferred that the compound may affect pathways related to cell cycle regulation .
Result of Action
If the compound does indeed inhibit cdks, it could potentially slow or stop the proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as pyrrolo[3,2-d]pyrimidines, have been found to be potent inhibitors of purine nucleoside phosphorylase (PNP) . This suggests that 2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide may interact with enzymes like PNP and potentially other biomolecules.
Cellular Effects
Related compounds have shown selective cytotoxicity to certain cell types . For example, a similar compound, 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo-[3,2-d]pyrimidin-4-one (CI-972), was found to be selectively cytotoxic to human MOLT-4 (T cell) but non-toxic to MGL-8 (B cell) lymphoblasts .
Molecular Mechanism
Similar compounds have been found to inhibit PNP, suggesting that this compound may also interact with this enzyme .
Properties
IUPAC Name |
2-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c23-15-9-12(11-3-1-2-4-13(11)21-15)17(24)19-6-7-22-10-20-14-5-8-26-16(14)18(22)25/h1-5,8-10H,6-7H2,(H,19,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNRSZJAPVGINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.